1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine
Description
Properties
IUPAC Name |
1,3-dibenzyl-2-(4-methylsulfanylphenyl)imidazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2S/c1-27-23-14-12-22(13-15-23)24-25(18-20-8-4-2-5-9-20)16-17-26(24)19-21-10-6-3-7-11-21/h2-15,24H,16-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJTZCWBTUHXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine can be synthesized through a multi-step process involving the following key steps:
Formation of Imidazolidine Ring: The imidazolidine ring can be formed by the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of Benzyl Groups: The benzyl groups can be introduced through a nucleophilic substitution reaction using benzyl halides and a suitable base.
Attachment of 4-(Methylsulfanyl)phenyl Group: The 4-(methylsulfanyl)phenyl group can be attached via a Friedel-Crafts alkylation reaction using 4-(methylsulfanyl)benzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 1,3-dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted reactions may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, ether, and anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1,3-dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine with halogenated analogs:
<sup>a</sup>log P: Octanol/buffer partition coefficient (hydrophobicity). <sup>b</sup>pKa: Acid dissociation constant (electronic effects). <sup>c</sup>log MV: Molar volume of substituents (steric effects).
Key Observations:
- This may improve H2-receptor binding compared to halogenated analogs .
- Hydrophobicity : The bromo analog exhibits the highest log P (3.5), reflecting greater lipophilicity, while the methylsulfanyl derivative’s estimated log P (~2.8) suggests moderate hydrophobicity.
- Steric Profile : The 4-methyl group in the chloro analog increases log MV (2.5), introducing steric hindrance absent in the unbranched methylsulfanyl derivative.
Biological Activity
1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C20H22N2S
- Molecular Weight : 342.47 g/mol
- Structural Features : The compound features an imidazolidine ring substituted with two benzyl groups and a methylsulfanyl group, contributing to its unique biological properties.
Synthesis
The synthesis of 1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine typically involves the reaction of appropriate benzyl and methylsulfanyl-substituted precursors under controlled conditions. Various synthetic routes have been explored, emphasizing the need for optimizing yields and purity.
Antimicrobial Activity
Research has demonstrated that derivatives of imidazolidine compounds exhibit notable antimicrobial properties. For instance:
- A study reported that various imidazole derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the specific derivative tested .
- The introduction of the methylsulfanyl group in 1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine enhances its interaction with bacterial cell membranes, potentially increasing its efficacy against resistant strains .
Anticancer Activity
Recent investigations into the anticancer potential of imidazolidine derivatives have yielded promising results:
- Compounds similar to 1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine have shown cytotoxic effects against various cancer cell lines. For example, analogs were tested against human acute myeloid leukemia (AML) cells, demonstrating IC50 values as low as 2 µM .
- The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making these compounds potential candidates for further development in cancer therapy .
Antioxidant Activity
The antioxidant properties of imidazolidine derivatives are also noteworthy:
- In vitro assays have indicated that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .
Case Studies and Research Findings
A summary of key studies investigating the biological activity of related imidazolidine compounds is presented below:
Q & A
Q. How can researchers screen the biological activity of this compound, particularly in neurodegenerative disease models?
- The compound’s structural similarity to amyloid-β aggregation inhibitors (e.g., 1,3-dibenzyl-2-[3-(benzyloxy)phenyl]imidazolidine) suggests utility in α-synuclein aggregation assays. In vitro models involve incubating the compound with recombinant α-synuclein and monitoring fibril formation via thioflavin-T fluorescence. Dose-response curves (e.g., IC₅₀ values) and cytotoxicity assays (e.g., SH-SY5Y cell viability) should be performed to establish therapeutic windows .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during refinement of imidazolidine derivatives?
- Discrepancies in thermal parameters or occupancy factors may arise from disorder or twinning. Use the SHELXL
TWINcommand for twinned data orPARTinstructions for disordered moieties. For high-resolution data, anisotropic displacement parameters (ADPs) improve accuracy, while low-resolution data may require isotropic refinement. Cross-validation with Hirshfeld surface analysis (e.g., using CrystalExplorer) can identify weak interactions missed during initial refinement .
Q. How do steric and electronic effects of the 4-(methylsulfanyl)phenyl group influence reactivity in catalytic applications?
- The methylsulfanyl (SMe) group acts as a weak electron donor via resonance (+M effect), stabilizing intermediates in catalytic cycles. However, steric hindrance from the benzyl groups may limit substrate access to the imidazolidine core. Computational studies (e.g., DFT with Gaussian) can map electrostatic potential surfaces to predict reactive sites. Experimental validation via kinetic isotopic effects (KIEs) or Hammett plots is recommended .
Q. What methodologies address low yields in multi-step syntheses of substituted imidazolidines?
- Low yields often stem from competing side reactions (e.g., over-alkylation). Strategies include:
- Protecting groups : Temporarily shield reactive amines during benzylation.
- Flow chemistry : Enhance heat/mass transfer for exothermic steps.
- Catalytic optimization : Use palladium or copper catalysts for C–N coupling steps. A study on hydantoin derivatives achieved 92% yield by optimizing reaction time and solvent polarity .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
